ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate
Overview
Description
Ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a sulfonylhydrazinylidene moiety, and an ethyl ester group. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with a suitable halogenated aromatic compound under basic conditions to form the nitrophenoxy derivative.
Sulfonylation: The nitrophenoxy intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Hydrazone formation: The sulfonylated intermediate is treated with hydrazine or a hydrazine derivative to form the hydrazone.
Esterification: Finally, the hydrazone is esterified with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate can be compared with similar compounds such as:
Ethyl 2-oxo-4-phenylbutyrate: Similar ester functionality but lacks the nitrophenoxy and sulfonylhydrazinylidene groups.
(4-(4-Nitrophenoxy)phenyl)boronic acid: Contains the nitrophenoxy group but has a boronic acid moiety instead of the sulfonylhydrazinylidene group.
Properties
IUPAC Name |
ethyl (3Z)-3-[[4-(4-nitrophenoxy)phenyl]sulfonylhydrazinylidene]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-3-27-18(22)12-13(2)19-20-29(25,26)17-10-8-16(9-11-17)28-15-6-4-14(5-7-15)21(23)24/h4-11,20H,3,12H2,1-2H3/b19-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUSBWPALDPXNR-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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